molecular formula C8H12N2O B13000721 (6-Methoxy-5-methylpyridin-3-yl)methanamine

(6-Methoxy-5-methylpyridin-3-yl)methanamine

Cat. No.: B13000721
M. Wt: 152.19 g/mol
InChI Key: NMWNCWPSIFFVBR-UHFFFAOYSA-N
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Description

(6-Methoxy-5-methylpyridin-3-yl)methanamine: is a heterocyclic organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring a methoxy group at the 6th position, a methyl group at the 5th position, and a methanamine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-methylpyridin-3-yl)methanamine typically involves multi-step reactions. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Step 1:

    Step 2:

    Step 3:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-5-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-Methoxy-5-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and as a precursor for bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    (6-Methoxypyridin-3-yl)methanamine: Similar structure but lacks the methyl group at the 5th position.

    (6-Methylpyridin-3-yl)methanamine: Similar structure but lacks the methoxy group at the 6th position.

    (5-Methylpyridin-3-yl)methanamine: Similar structure but lacks the methoxy group at the 6th position.

Uniqueness: (6-Methoxy-5-methylpyridin-3-yl)methanamine is unique due to the presence of both methoxy and methyl groups, which enhance its chemical stability and reactivity. These functional groups also contribute to its potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(6-methoxy-5-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C8H12N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4,9H2,1-2H3

InChI Key

NMWNCWPSIFFVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)CN

Origin of Product

United States

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